molecular formula C10H11NO2 B1294827 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 35186-99-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1294827
CAS RN: 35186-99-3
M. Wt: 177.2 g/mol
InChI Key: BWKMGYQJPOAASG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .


Synthesis Analysis

The synthesis of Tic derivatives has been achieved through various methods. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions have been used. In addition, recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction have been employed to generate Tic derivatives .


Molecular Structure Analysis

The molecular formula of Tic is C10H11NO2. It has an average mass of 177.200 Da and a monoisotopic mass of 177.078979 Da .


Chemical Reactions Analysis

Tic has been used in the synthesis of various biologically active compounds. It forms an integral part of several peptide-based drugs .


Physical And Chemical Properties Analysis

Tic is a solid compound. Its SMILES string is OC(=O)C1Cc2ccccc2CN1 .

Scientific Research Applications

Synthesis and Derivatives Creation

  • Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives have been synthesized using a combination of [2+2+2]- and [4+2]-cycloaddition reactions. This efficient synthesis route is important for creating a variety of Tic derivatives (S. Kotha & Shaibal Banerjee, 2007).
  • The diastereoselective alkylation of phenylalanine-derived precursors has been used to synthesize tetrahydroisoquinolines. This process contributed to the synthesis of the alkaloid (+)-corlumine, highlighting the utility of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids in alkaloid synthesis (I. Huber & D. Seebach, 1987).

Chemical Functionalization

  • A new protocol for orthogonal sp3 C1–H and N–H bond functionalization of tetrahydroisoquinolines via the Ugi four-component reaction with aldehydes, isonitriles, and carboxylic acids has been established. This process enables the creation of structurally diverse tetrahydroisoquinolines (Ji-Min Yan et al., 2016).

Applications in Medicinally Important Compounds

  • The Tic unit is a core structural element in several peptide-based drugs and biologically active compounds. Various synthetic approaches, such as enyne metathesis and Diels-Alder reaction, have been employed to generate Tic derivatives, emphasizing its significance in medicinal chemistry (S. Kotha et al., 2014).
  • The synthesis and biological evaluation of a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as peroxisome proliferators-activated receptor (PPAR) gamma agonists have been conducted. One such derivative, KY-021, has shown potent activity and potential as an efficacious and safe drug for diabetes (Satoru Azukizawa et al., 2008).

Safety And Hazards

Tic is classified as a combustible solid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMGYQJPOAASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41994-51-8 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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DSSTOX Substance ID

DTXSID80868286
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Molecular Weight

177.20 g/mol
Source PubChem
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Product Name

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

CAS RN

67123-97-1, 35186-99-3, 103733-65-9
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Record name (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
R Liu, L Liu, X Yang, H Fang - Bioorganic Chemistry, 2019 - Elsevier
Bcl-2 family proteins play a vital role for cancer cell in escaping apoptosis, and small-molecule anti-apoptotic Bcl-2 protein inhibitors have been developed as new anticancer therapies. …
Number of citations: 11 www.sciencedirect.com
Y Zhang, J Feng, C Liu, L Zhang, J Jiao, H Fang… - Bioorganic & medicinal …, 2010 - Elsevier
Histone deacetylases (HDACs) are enzymes involved in tumor genesis and development. Herein, we report a novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid …
Number of citations: 66 www.sciencedirect.com
S Kotha, D Deodhar, P Khedkar - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several …
Number of citations: 38 pubs.rsc.org
S Kotha, N Sreenivasachary - European Journal of Organic …, 2001 - Wiley Online Library
A new and general synthetic methodology for the preparation of functionalized 1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid derivatives by a cycloaddition strategy is described. The …
KX Chen, FG Njoroge, J Pichardo… - Journal of medicinal …, 2006 - ACS Publications
The NS3 protease of hepatitis C virus (HCV) has emerged as one of the best characterized targets for next-generation HCV therapy. The tetrapeptide 1 and pentapeptide 2 are α-…
Number of citations: 60 pubs.acs.org
K Otake, S Azukizawa, M Fukui, K Kunishiro… - Bioorganic & medicinal …, 2012 - Elsevier
A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and (S)-2-[(2E,4E)-hexadienoyl]-7-(2-{5-methyl-2-[(1E)-5-methylhexen-1-yl]oxazol-4-yl}…
Number of citations: 28 www.sciencedirect.com
S Kotha, N Sreenivasachary - Bioorganic & medicinal chemistry letters, 2000 - Elsevier
A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via a [2+2+2] cycloaddition reaction - ScienceDirect Skip to main contentSkip to …
Number of citations: 56 www.sciencedirect.com
S Azukizawa, M Kasai, K Takahashi, T Miike… - Chemical and …, 2008 - jstage.jst.go.jp
A novel series of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and biologically evaluated.(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl) ethoxy]-1, 2…
Number of citations: 31 www.jstage.jst.go.jp
K Hayashi, Y OZAKI, K NUNAMI… - Chemical and …, 1983 - jstage.jst.go.jp
Optically pure (3S)-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (1) was easily obtained by fractional crystallization of its benzyl ester (2b) p-toluenesulfonate, which was prepared …
Number of citations: 53 www.jstage.jst.go.jp
S Kotha, N Sreenivasachary - Chemical Communications, 2000 - pubs.rsc.org
A new synthetic approach to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives via enyne metathesis and the Diels–Alder reaction - Chemical Communications (RSC …
Number of citations: 55 pubs.rsc.org

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